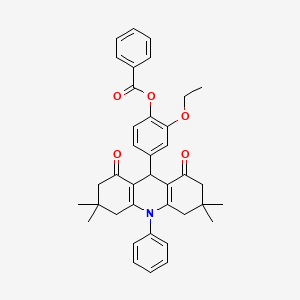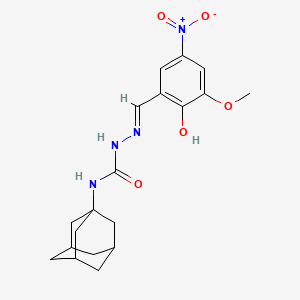![molecular formula C19H30N2O3S B6099191 1-[2-methoxy-4-(1-pyrrolidinylmethyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6099191.png)
1-[2-methoxy-4-(1-pyrrolidinylmethyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-methoxy-4-(1-pyrrolidinylmethyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol, also known as MTMEP, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of beta-adrenergic receptor antagonists and has been found to exhibit promising pharmacological properties.
Mecanismo De Acción
The mechanism of action of 1-[2-methoxy-4-(1-pyrrolidinylmethyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol involves the inhibition of beta-adrenergic receptors. This leads to a reduction in the activity of the sympathetic nervous system, which is responsible for the "fight or flight" response. By blocking these receptors, this compound can reduce heart rate, blood pressure, and cardiac output.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce oxidative stress. In addition, this compound has been found to improve endothelial function and reduce the risk of atherosclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[2-methoxy-4-(1-pyrrolidinylmethyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol in lab experiments is its well-established mechanism of action. This makes it a useful tool for studying the sympathetic nervous system and its effects on various physiological processes. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Direcciones Futuras
There are several potential future directions for research on 1-[2-methoxy-4-(1-pyrrolidinylmethyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol. One area of interest is its potential use as a treatment for hypertension and other cardiovascular diseases. Additionally, further studies are needed to explore its anti-tumor and anti-inflammatory properties and to determine its safety and efficacy in clinical trials. Finally, research could focus on developing new derivatives of this compound with improved pharmacological properties.
In conclusion, this compound is a promising compound that has been extensively studied for its potential therapeutic applications. Its well-established mechanism of action and various pharmacological properties make it a useful tool for scientific research. However, further studies are needed to fully understand its potential benefits and limitations.
Métodos De Síntesis
The synthesis of 1-[2-methoxy-4-(1-pyrrolidinylmethyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol involves the reaction of 4-(4-chlorobenzyl)morpholine with 2-methoxy-4-(pyrrolidin-1-ylmethyl)phenol in the presence of sodium hydride and dimethylformamide. The resulting product is then treated with thiomorpholine to yield this compound.
Aplicaciones Científicas De Investigación
1-[2-methoxy-4-(1-pyrrolidinylmethyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-oxidant properties. This compound has also been shown to have a protective effect on the cardiovascular system and has been studied as a potential treatment for hypertension.
Propiedades
IUPAC Name |
1-[2-methoxy-4-(pyrrolidin-1-ylmethyl)phenoxy]-3-thiomorpholin-4-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3S/c1-23-19-12-16(13-20-6-2-3-7-20)4-5-18(19)24-15-17(22)14-21-8-10-25-11-9-21/h4-5,12,17,22H,2-3,6-11,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRASDIFQJUJAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CCCC2)OCC(CN3CCSCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-({2-[(4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2-(methoxymethyl)piperidine](/img/structure/B6099111.png)
![1-[3-(4-chlorophenoxy)benzyl]-4-(2-pyridinyl)piperazine](/img/structure/B6099113.png)


![N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6099136.png)
![3-(2-hydroxyphenyl)-N-1-oxaspiro[4.5]dec-3-yl-1H-pyrazole-5-carboxamide](/img/structure/B6099147.png)
![3-(4-ethoxy-3-methoxyphenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid](/img/structure/B6099150.png)
![N-allyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6099157.png)
![3,4-dimethoxy-N-{4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}benzamide](/img/structure/B6099159.png)
![5-{[(2-fluorophenyl)amino]methylene}-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6099166.png)
![2-{N-[4-(2,4-dimethylbenzyl)-1-piperazinyl]ethanimidoyl}phenol](/img/structure/B6099169.png)
![N-[4-({[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]amino}methyl)phenyl]acetamide](/img/structure/B6099194.png)
![N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B6099205.png)
![6-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6099226.png)